Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate
Overview
Description
Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C17H22N2O5 It is an ester derivative of benzoic acid and contains a morpholine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl chloroacetate under basic conditions.
Acylation: The morpholine derivative is then acylated using 4-ethyl-2-oxobutyric acid chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the acylated morpholine derivative with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles
Major Products Formed
Oxidation: Oxo derivatives of the morpholine ring
Reduction: Reduced amine derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and ester functional groups allow it to bind to active sites of enzymes, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}benzoate
- Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate
- This compound
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a morpholine ring and an ester functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[2-(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-3-19-9-10-24-17(22)14(19)11-15(20)18-13-7-5-12(6-8-13)16(21)23-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJRBVZHNYXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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